N-methyl-4-nitro-N-phenylaniline

Description

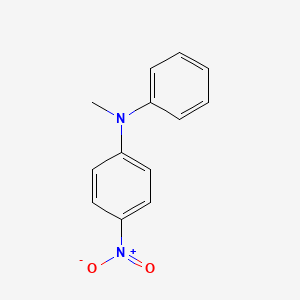

N-Methyl-4-nitro-N-phenylaniline is a substituted aniline derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring, a methyl group (-CH₃) attached to the nitrogen atom, and a phenyl group (-C₆H₅) as the second substituent on the amine. This compound belongs to the class of diarylamines, where the nitrogen atom is bonded to two aromatic rings. The nitro group confers strong electron-withdrawing properties, influencing the compound’s reactivity, solubility, and stability.

Properties

IUPAC Name |

N-methyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQVUSECGNYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the nitration of N-methyl-N-phenylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Another method involves the reduction of N-methyl-4-nitroaniline using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of impurities .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-N-phenylaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or tin chloride.

Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Reduction: Iron powder or tin chloride in the presence of hydrochloric acid.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

Reduction: N-methyl-4-amino-N-phenylaniline.

Oxidation: N-methyl-4-nitroso-N-phenylaniline.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-methyl-4-nitro-N-phenylaniline is a chemical compound with diverse applications in scientific research, the pharmaceutical industry, and other fields .

Basic Information

this compound has the molecular formula and a molecular weight of 228.25 g/mol . Synonyms for it include N-methyl-4-nitrodiphenylamine and 13744-88-2 .

Applications

N-Methyl-4-nitro-N-phenylaniline is a yellow crystalline solid that is widely used in various industrial applications .

Scientific Research: this compound serves as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties.

Pharmaceutical Industry: This compound is utilized as a precursor in drug synthesis. N-Methyl-4-nitro-L-phenylalanine, a related compound, is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows modifications that enhance drug efficacy .

Biochemical Research: this compound is used to study enzyme interactions and metabolic pathways. N-Methyl-4-nitro-L-phenylalanine is often used in studies involving protein synthesis and enzyme activity, helping researchers understand the role of amino acids in biological processes .

Analytical Chemistry: N-Methyl-4-nitro-L-phenylalanine is employed in analytical methods to detect and quantify nitro compounds in environmental samples, providing valuable data for pollution studies .

Material Science: N-Methyl-4-nitro-L-phenylalanine's properties make it suitable for developing novel materials, such as polymers with specific mechanical or thermal characteristics, thus broadening its application in manufacturing .

Other Industrial Applications: this compound is used in the production of dyes, pigments, and other industrial chemicals. It is also utilized in polymer stabilizers, enhancing the thermal and UV stability of polymers like polyvinyl chloride (PVC) . Additionally, it can be a component in certain explosive formulations, aiding in controlling the sensitivity, ignition, and combustion properties of these compounds .

Chemical Reactions

This compound undergoes several chemical reactions:

- Reduction: Reduction of this compound yields N-methyl-4-amino-N-phenylaniline.

- Oxidation: Oxidation of this compound produces N-methyl-4-nitroso-N-phenylaniline.

- Substitution: Substitution reactions can create various halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-N-phenylaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects . The compound’s aromatic structure allows it to participate in various chemical reactions, influencing its activity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between N-methyl-4-nitro-N-phenylaniline and related compounds:

*Calculated based on analogous structures due to lack of direct data.

Physicochemical Properties

- Solubility: The nitro group enhances polarity, but bulky substituents (e.g., diphenylmethylene ) reduce aqueous solubility. For example, 4-nitro-N,N-diphenylaniline is sparingly soluble in ethanol , whereas N-methyl derivatives may exhibit better solubility due to the smaller methyl group.

- Thermal Stability: Nitro groups generally lower thermal stability. However, diarylamines like 4-nitro-N,N-diphenylaniline show moderate stability in non-reactive solvents .

Biological Activity

N-methyl-4-nitro-N-phenylaniline is a compound of significant interest in biochemical and pharmaceutical research due to its unique chemical structure and biological properties. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as 4-nitro-N-methylphenylalanine, is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 232.25 g/mol

- Melting Point : Data not explicitly available, but derivatives often show varied melting points depending on substitution patterns.

The presence of the nitro group (–NO) in the para position significantly influences its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities that make it useful in several research areas:

1. Antimicrobial Activity

Research indicates that nitro-substituted anilines can exhibit antimicrobial properties. For instance, derivatives of phenylalanine with nitro groups have been studied for their effectiveness against bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. Studies suggest that modifications to the phenylalanine structure can enhance binding affinity to target enzymes, making it a candidate for drug development aimed at diseases involving enzyme dysregulation.

3. Pharmacological Applications

This compound serves as a precursor in synthesizing various pharmacologically active compounds. Its role in peptide synthesis is particularly noteworthy, where it acts as a building block for creating peptide-based drugs with enhanced therapeutic profiles.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of nitroaniline derivatives, including this compound. The results indicated a significant reduction in bacterial viability when tested against E. coli and Staphylococcus aureus, suggesting potential for development into antimicrobial agents.

Research Findings on Enzyme Inhibition

Another study focused on the enzyme-inhibitory properties of phenylalanine derivatives highlighted that this compound effectively inhibited the activity of certain proteases linked to inflammatory diseases. This opens avenues for therapeutic applications targeting conditions like rheumatoid arthritis and other inflammatory disorders .

Applications in Research

The compound is utilized across various fields:

- Pharmaceutical Industry : As a precursor in drug synthesis.

- Biochemical Research : To study enzyme interactions and metabolic pathways.

- Analytical Chemistry : Employed in chromatography for separation processes.

Q & A

Q. What are the established synthetic routes for N-methyl-4-nitro-N-phenylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves the dehydrochlorination of aniline with p-chloronitrobenzene, as reported in industrial chemical protocols . Key factors include temperature control (typically 120–150°C), solvent selection (e.g., polar aprotic solvents like DMF), and catalyst use (e.g., Cu or Fe salts). To optimize yield, monitor reaction progress via TLC or HPLC. Post-synthesis, recrystallization in ethanol or acetone is recommended to enhance purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Compare H and C spectra with reference data for nitroaromatic amines (e.g., 4-methyl-N-phenylaniline derivatives ).

- IR : Validate the presence of nitro (1520–1350 cm) and N-methyl (2800–2820 cm) groups.

- Mass Spectrometry : Confirm molecular ion peaks at m/z 214.22 (CHNO) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of N-methyl-N-phenylaniline derivatives in peptide coupling reactions?

Methodological Answer: The nitro group at the para position increases electrophilicity, facilitating nucleophilic aromatic substitution. For example, in peptide synthesis, N-acetyl-4-chloromethyl phenylalanine derivatives react with dialkylamines under basic conditions (e.g., KCO/DMF) to form stable intermediates . Monitor steric effects using computational tools (DFT calculations) to predict regioselectivity.

Q. What experimental strategies can resolve contradictions in reported spectral data for nitro-substituted aryl amines?

Methodological Answer: Cross-validate using:

- High-Resolution MS : To distinguish isobaric compounds (e.g., differentiating this compound from isomers).

- X-ray Crystallography : Resolve ambiguities in bond angles and substituent positioning .

- Dynamic NMR : Assess rotational barriers in N-aryl bonds, which may explain discrepancies in splitting patterns .

Q. How can computational modeling predict the thermal stability of this compound under varying pH conditions?

Methodological Answer: Use molecular dynamics (MD) simulations to model degradation pathways. Key parameters:

- pKa Prediction : Estimate protonation states of the nitro and amine groups using software like MarvinSketch.

- Thermogravimetric Analysis (TGA) : Validate computational results experimentally. For acidic conditions (pH < 3), anticipate nitro group reduction to amine, altering decomposition kinetics .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How should researchers handle conflicting solubility data for nitroaryl amines in polar vs. non-polar solvents?

Methodological Answer: Conduct systematic solubility tests:

- Phase Diagrams : Measure solubility in binary solvent systems (e.g., ethanol/water).

- Hansen Solubility Parameters : Compare experimental results with predicted values to identify outliers.

- Crystallography : Correlate crystal packing with solubility trends .

Data Management & Validation

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) practices are critical for sharing spectral data on nitro-substituted aryl amines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.